molecular formula C16H24N2O3 B6190085 1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol CAS No. 2680662-11-5

1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol

Numéro de catalogue B6190085
Numéro CAS: 2680662-11-5
Poids moléculaire: 292.4
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol, commonly referred to as MNAEC, is a cyclic alkaloid found in some plant species. It has been studied extensively due to its potential applications in the fields of medicinal chemistry and drug design. MNAEC has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and antifungal properties. Furthermore, it has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.

Mécanisme D'action

MNAEC has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes, which are involved in the development of various diseases, including cancer, diabetes, and cardiovascular disease. By inhibiting the activity of COX-2, MNAEC has been found to reduce inflammation and reduce the risk of these diseases.
Biochemical and Physiological Effects
MNAEC has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess antioxidant, anti-inflammatory, and antifungal properties. Furthermore, MNAEC has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce inflammation. In addition, MNAEC has been found to possess antifungal properties, which can be beneficial for the treatment of fungal infections.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using MNAEC in laboratory experiments include its ease of synthesis, its low cost, and its wide range of biological activities. Furthermore, MNAEC has been found to possess antioxidant, anti-inflammatory, and antifungal properties, making it a potential therapeutic agent for the treatment of various diseases. However, there are some limitations to using MNAEC in laboratory experiments. In particular, it is not water-soluble and is not easily absorbed by cells, making it difficult to study its effects in vivo.

Orientations Futures

Future research on MNAEC should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. In particular, further studies should focus on its ability to inhibit cyclooxygenase-2 (COX-2) and its potential use in the treatment of cancer, diabetes, and cardiovascular disease. Additionally, further research should focus on exploring the potential of MNAEC as an antioxidant and antifungal agent. Finally, further studies should explore the potential of MNAEC as a drug delivery system, as well as its potential use in other therapeutic applications.

Méthodes De Synthèse

MNAEC can be synthesized in a two-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with methyl nitrosoamine, yielding the intermediate product 1-(1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol. This intermediate is then reacted with an acid catalyst to yield the final product, MNAEC.

Applications De Recherche Scientifique

MNAEC has been studied extensively for its potential applications in the fields of medicinal chemistry and drug design. In particular, it has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. In addition, MNAEC has been studied for its antioxidant, anti-inflammatory, and antifungal properties.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of 4-methoxyphenylacetonitrile to 1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol through a series of reactions.", "Starting Materials": [ "4-methoxyphenylacetonitrile", "Methylamine", "Nitrous acid", "Cyclohexanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 4-methoxyphenylacetonitrile with sodium borohydride in the presence of hydrochloric acid to yield 4-methoxyphenylethylamine.", "Step 2: Reaction of 4-methoxyphenylethylamine with nitrous acid to form methyl(nitroso)aminoethylbenzene.", "Step 3: Reduction of methyl(nitroso)aminoethylbenzene with sodium borohydride in the presence of hydrochloric acid to yield 1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethanol.", "Step 4: Condensation of 1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethanol with cyclohexanone in the presence of sodium hydroxide to form 1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol.", "Step 5: Extraction of the product with ethyl acetate and washing with water to obtain the final compound." ] }

Numéro CAS

2680662-11-5

Formule moléculaire

C16H24N2O3

Poids moléculaire

292.4

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.